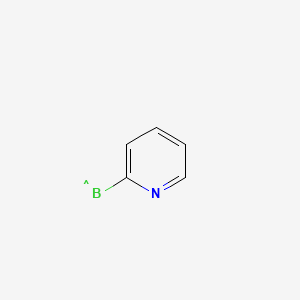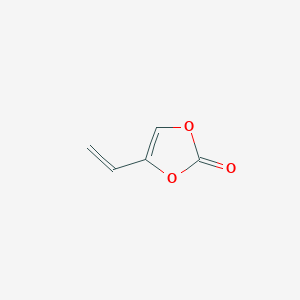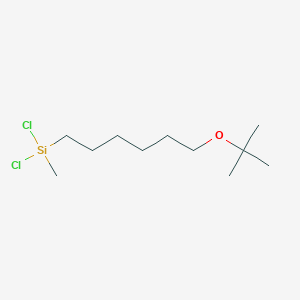
(6-tert-Butoxyhexyl)(dichloro)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-tert-Butoxyhexyl)(dichloro)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two chlorine atoms, and a 6-tert-butoxyhexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-tert-Butoxyhexyl)(dichloro)methylsilane typically involves the reaction of a suitable hexylsilane precursor with tert-butyl alcohol and a chlorinating agent. One common method involves the following steps:
Preparation of the Hexylsilane Precursor: The hexylsilane precursor can be synthesized by reacting hexylmagnesium bromide with silicon tetrachloride.
Introduction of the tert-Butoxy Group: The hexylsilane precursor is then reacted with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to introduce the tert-butoxy group.
Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of hexylsilane precursors using automated reactors.
Catalytic Reactions: Efficient catalytic systems to introduce the tert-butoxy group.
Chlorination: High-throughput chlorination processes to ensure consistent product quality.
化学反応の分析
Types of Reactions: (6-tert-Butoxyhexyl)(dichloro)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the methyl group to a hydroxyl or carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Hydroxyl or carbonyl derivatives of the original compound.
科学的研究の応用
(6-tert-Butoxyhexyl)(dichloro)methylsilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of (6-tert-Butoxyhexyl)(dichloro)methylsilane involves its ability to undergo substitution and hydrolysis reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The pathways involved include:
Substitution Pathways: Formation of new silicon-carbon or silicon-heteroatom bonds.
Hydrolysis Pathways: Generation of silanols and subsequent interactions with biological molecules.
類似化合物との比較
(6-tert-Butoxyhexyl)(dichloro)ethylsilane: Similar structure but with an ethyl group instead of a methyl group.
(6-tert-Butoxyhexyl)(dichloro)propylsilane: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: (6-tert-Butoxyhexyl)(dichloro)methylsilane is unique due to its specific combination of a tert-butoxyhexyl group and dichloromethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
670222-30-7 |
|---|---|
分子式 |
C11H24Cl2OSi |
分子量 |
271.30 g/mol |
IUPAC名 |
dichloro-methyl-[6-[(2-methylpropan-2-yl)oxy]hexyl]silane |
InChI |
InChI=1S/C11H24Cl2OSi/c1-11(2,3)14-9-7-5-6-8-10-15(4,12)13/h5-10H2,1-4H3 |
InChIキー |
WFZSIVNWLIYDJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCCCCC[Si](C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
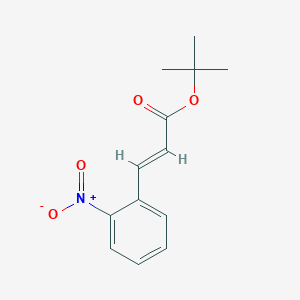
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
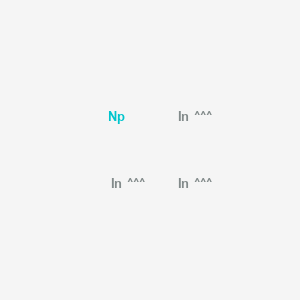
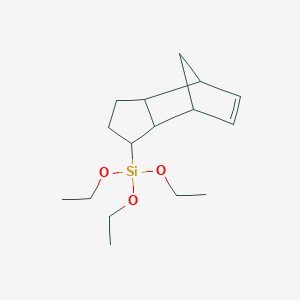
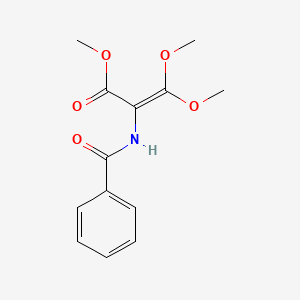
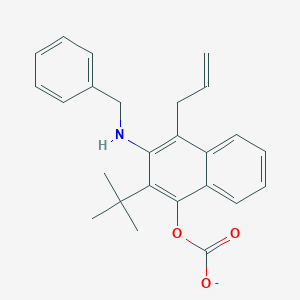
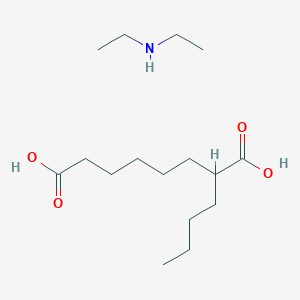
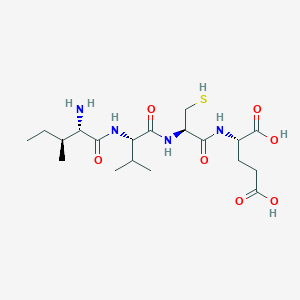
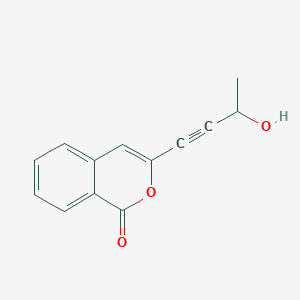
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
